![molecular formula C22H18O7 B2596115 Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate CAS No. 898430-25-6](/img/structure/B2596115.png)
Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate
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Overview
Description
“Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate” is a chemical compound with the molecular formula C21H16O7 . It has an average mass of 380.348 Da and a monoisotopic mass of 380.089600 Da .
Synthesis Analysis
Benzofuran compounds, which are a part of the structure of the compound , can be synthesized through various methods . One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling, which has fewer side reactions and a high yield .Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is a versatile structure that is widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .Scientific Research Applications
Anticancer Properties
Benzofuran derivatives, including our compound of interest, have demonstrated potent anticancer activities. Researchers have identified specific benzofuran-based molecules that inhibit cell growth in various cancer types. For instance, compound 36 (Fig. 8) exhibited significant inhibitory effects against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . The exploration of novel benzofuran derivatives as potential anticancer agents continues to be an active area of research.
Antimicrobial Activity
The 4-position of benzofuran derivatives can significantly impact their antimicrobial properties. Substituents containing halogens or hydroxyl groups at this position have shown good antimicrobial activity . Further investigation into the specific mechanisms and targets of Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate could reveal its potential as an antimicrobial agent.
Chemical Synthesis Strategies
Researchers have developed novel methods for constructing benzofuran rings. For instance, a unique free radical cyclization cascade allows the synthesis of complex polycyclic benzofuran compounds. Additionally, proton quantum tunneling has enabled the construction of benzofuran rings with high yield and minimal side reactions . Understanding these synthetic approaches can guide the design of related compounds.
Future Directions
Benzofuran compounds, including “Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs .
Mechanism of Action
Target of Action
Benzofuran compounds, which are a significant part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it can be inferred that the targets of this compound might be related to these biological activities.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a way that results in their observed biological activities
Biochemical Pathways
Given the biological activities associated with benzofuran compounds, it can be inferred that this compound may affect pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication .
Result of Action
Based on the known biological activities of benzofuran compounds, it can be inferred that this compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
properties
IUPAC Name |
methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O7/c1-12-7-18-14(9-17(12)27-11-21(24)26-3)15(10-20(23)28-18)19-8-13-5-4-6-16(25-2)22(13)29-19/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTXZKHQOFKOCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OCC(=O)OC)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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